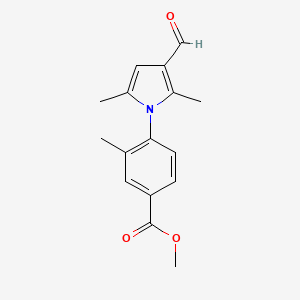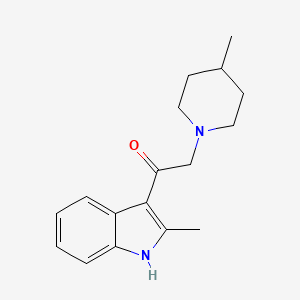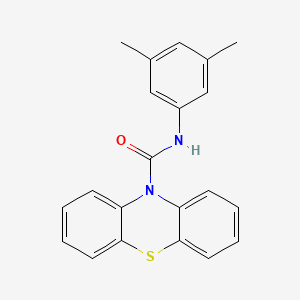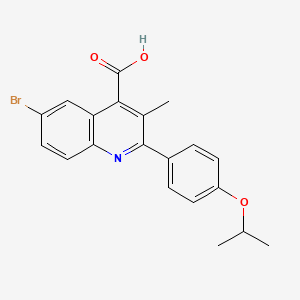![molecular formula C14H22N2O2 B5815729 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPMP is a phenol derivative that has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of potential scientific research applications. One area of research where 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been studied is in the treatment of Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have neuroprotective effects, protecting neurons from oxidative damage and reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects on dopaminergic neurons.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is not fully understood, but it is believed to involve its ability to act as an antioxidant and to modulate the activity of certain enzymes. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the neuroprotective effects of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
Biochemical and Physiological Effects:
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been found to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to access the brain and exert its neuroprotective effects. However, one limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals or human subjects.
Future Directions
There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. One area of research is in the development of new drugs based on the structure of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. Another area of research is in the investigation of the potential use of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to fully understand the mechanisms of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol involves the reaction of 2-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine group, resulting in the formation of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. This synthesis method has been found to be effective and efficient, producing high yields of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-7-9-16(10-8-15)11-12-5-4-6-13(18-2)14(12)17/h4-6,17H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBIUJZSWGVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)



![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)




![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)